molecular formula C12H14N2O B3033083 (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol CAS No. 78892-28-1

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Cat. No.: B3033083
CAS No.: 78892-28-1
M. Wt: 202.25 g/mol
InChI Key: OCHDQYRNWAVERA-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C12H14N2O. It is a solid substance that is typically white to light yellow in color. This compound is notable for its unique structure, which includes both a phenyl group and an imidazole ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol involves the reaction of 2,6-dimethylbenzoyl chloride with 1H-imidazole-4-carbaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2,6-dimethylbenzoyl chloride and 1H-imidazole-4-carbaldehyde.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: A suitable solvent like ethanol or dimethyl sulfoxide is used.

    Temperature: The reaction mixture is heated to a temperature range of 60-80°C.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)ketone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules used in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is a common motif in biological molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the phenyl group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol
  • (2,4-Dimethylphenyl)(1H-imidazol-4-yl)methanol
  • (2,5-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Uniqueness

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other dimethylphenyl derivatives.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(1H-imidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-3-5-9(2)11(8)12(15)10-6-13-7-14-10/h3-7,12,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHDQYRNWAVERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000119
Record name (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78892-28-1
Record name 1H-Imidazole-4-methanol, alpha-(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078892281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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